molecular formula C25H30FNO5 B3004283 (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1396892-49-1

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3004283
CAS No.: 1396892-49-1
M. Wt: 443.515
InChI Key: ULYLMXABHRXQRL-RMKNXTFCSA-N
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Description

The compound (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features:

  • A 3,4,5-trimethoxyphenyl group at the β-position, a common pharmacophore in anticancer and anti-inflammatory agents due to its role in enhancing lipophilicity and membrane permeability .
  • A piperidine ring substituted at the 4-position with a (4-fluorobenzyl)oxy-methyl group, which introduces both aromaticity and fluorinated hydrophobicity. The fluorine atom may improve metabolic stability and binding interactions with biological targets .

However, analogous compounds in the literature employ anhydrous dichloromethane as a solvent, with bases like triethylamine and activators such as 2-chloro-1-methylpyridinium iodide to facilitate ketone-amine coupling .

Properties

IUPAC Name

(E)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FNO5/c1-29-22-14-20(15-23(30-2)25(22)31-3)6-9-24(28)27-12-10-19(11-13-27)17-32-16-18-4-7-21(26)8-5-18/h4-9,14-15,19H,10-13,16-17H2,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYLMXABHRXQRL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring and multiple methoxy groups that enhance its pharmacological potential. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula: C25H30FNO5
  • Molecular Weight: 443.515 g/mol
  • CAS Number: 1396892-49-1

Anticancer Activity

Chalcone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

  • Cell Line Studies: In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. These effects are often associated with the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Mechanism of Action: The mechanism by which this compound exerts its anticancer effects involves the modulation of various signaling pathways, including the suppression of STAT3 phosphorylation and the activation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad Spectrum Activity: It has demonstrated activity against both gram-positive and gram-negative bacteria as well as antifungal properties. For instance, studies have reported effectiveness against Staphylococcus epidermidis, Escherichia coli, and Candida albicans .
  • Comparative Efficacy: In comparative studies with other chalcone derivatives, this compound showed superior activity against certain strains of bacteria and fungi, highlighting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is heavily influenced by their structural components:

Structural FeatureImpact on Activity
Methoxy GroupsEnhance solubility and bioactivity
Piperidine RingContributes to receptor binding affinity
Fluorobenzyl GroupModulates lipophilicity and enhances permeability

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Anticancer Properties: A study published in the International Journal of Medical Sciences and Pharma Research evaluated the antiproliferative effects of various chalcone derivatives, including our compound. Results indicated that it significantly inhibited cell growth in breast and colon cancer cell lines compared to controls .
  • Antimicrobial Evaluation: Another research effort focused on testing the antimicrobial efficacy of this compound against a panel of pathogens. The findings revealed that it outperformed several standard antibiotics, suggesting its potential for further development as an antimicrobial agent .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for research in pharmacology:

  • Anticancer Properties : Studies have indicated that chalcone derivatives possess cytotoxic effects against various cancer cell lines. The presence of methoxy groups in this compound enhances its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
  • Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against a variety of pathogens. Its efficacy against bacterial and fungal strains suggests potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential use in treating inflammatory diseases such as arthritis and asthma.

Drug Development

The unique structure of (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one positions it as a candidate for drug development:

  • Targeting Enzymes : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, including those related to cancer and infectious diseases. This inhibition can lead to the development of new therapeutic agents.
  • Combination Therapies : There is ongoing research into the use of this compound in combination with existing drugs to enhance therapeutic efficacy and reduce resistance in treatments for conditions like HIV and cancer .

Case Study 1: Anticancer Activity

In a study published in Chemistry & Biology, researchers evaluated the anticancer effects of various chalcone derivatives, including this compound). The results indicated significant cytotoxicity against breast and colon cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The study reported minimum inhibitory concentrations (MICs) that suggest the compound could serve as a lead structure for developing new antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduces inflammation in preclinical models

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Amine Substituent Impact :

  • The piperidine-fluorobenzyl group in the target compound likely enhances target selectivity compared to pyrrolidine analogs, as piperidine’s larger ring accommodates deeper binding pockets in enzymes like kinases or estrogen receptors .
  • Fluorine’s electronegativity may strengthen hydrogen bonding with biological targets, as seen in fluorinated chalcones with improved IC₅₀ values .

Aromatic Substitution :

  • The 3,4,5-trimethoxyphenyl group is critical for bioactivity across all analogs, with trimethoxy moieties enhancing DNA intercalation and tubulin binding .
  • Iodophenyl or ethoxyphenyl substitutions at the β-position improve anticancer potency but reduce solubility, necessitating formulation optimization .

Synthetic Efficiency: Piperidine-containing chalcones generally achieve 44–48% yields, while more complex hybrids (e.g., quinoline-chalcone derivatives) require multi-step synthesis with lower yields (6.5% in some cases) .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the enone core in (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

  • Methodological Answer : The enone moiety can be synthesized via Claisen-Schmidt condensation between a ketone (e.g., 3,4,5-trimethoxyacetophenone) and an aldehyde-functionalized piperidine derivative. Optimizing reaction conditions (e.g., base catalysis, solvent polarity) is critical to achieving high stereoselectivity for the (E)-isomer. For example, Carvalho-Jr et al. demonstrated that NaOH in ethanol under reflux yields >90% (E)-selectivity in analogous enone systems . Piperidine intermediates with fluorobenzyl ether groups (as in ) may require protective group strategies (e.g., tert-butyldimethylsilyl) to prevent side reactions during coupling .

Q. How can crystallographic data validate the stereochemical configuration of the target compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For structurally related enone-piperidine hybrids, SC-XRD analysis revealed planar geometry of the α,β-unsaturated ketone and chair conformations in piperidine rings (e.g., dihedral angles between aromatic planes ≈ 15–25°) . Co-crystallization with heavy atoms (e.g., bromine-substituted analogs) enhances diffraction quality. highlights protocols for data collection (Mo-Kα radiation, ω scans) and refinement using SHELX software .

Q. What analytical methods are suitable for purity assessment and quantification?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended. Mobile phases combining methanol and acetate buffer (pH 4.6) resolve enone derivatives from synthetic byproducts (e.g., cis-isomers or unreacted aldehydes) . Mass spectrometry (ESI-MS) confirms molecular ion peaks, while ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) verifies integration ratios for methoxy, fluorobenzyl, and piperidine protons .

Advanced Research Questions

Q. How can computational modeling predict the target compound’s interaction with kinase targets (e.g., CDK2 or Aurora kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of kinase ATP-binding pockets (PDB: 1AQ1 for CDK2) can identify key interactions. For example, the trimethoxyphenyl group may occupy hydrophobic pockets, while the fluorobenzyl-piperidine moiety engages in π-π stacking with Phe80. MD simulations (AMBER/CHARMM) assess binding stability, with RMSD thresholds <2.0 Å indicating robust interactions .

Q. What strategies mitigate low yields in cross-coupling reactions involving fluorinated benzyl ethers?

  • Methodological Answer : Fluorobenzyl ethers are prone to oxidative degradation under basic conditions. Using palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid) in degassed toluene/water (3:1) at 80°C improves yields (70–85%). highlights the importance of Pd(PPh₃)₄ catalysts and inert atmospheres to suppress dehalogenation .

Q. How do structural modifications (e.g., replacing 4-fluorobenzyl with 4-methoxybenzyl) impact biological activity?

  • Methodological Answer : Comparative SAR studies require synthesizing analogs and testing in cell-based assays (e.g., antiproliferative activity in HeLa cells). For instance, replacing fluorobenzyl with methoxy groups (as in ) reduces logP values by ~0.5 units, potentially altering membrane permeability. IC₅₀ shifts >10-fold indicate critical roles of fluorine in target engagement .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC₅₀ values for structurally similar kinase inhibitors?

  • Methodological Answer : Variability often arises from assay conditions (e.g., ATP concentrations, enzyme sources). Standardize protocols using recombinant kinases (e.g., Carna Biosciences) and fixed ATP levels (1 mM). For example, notes that IC₅₀ values for piperidine-based inhibitors vary by 3–5-fold when assay pH differs (7.4 vs. 6.8) . Validate results with orthogonal methods (e.g., thermal shift assays or SPR).

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating metabolic stability of the target compound?

  • Methodological Answer : Use human liver microsomes (HLMs) supplemented with NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Half-life (t₁/₂) calculations follow first-order kinetics. ’s buffer system (sodium acetate/1-octanesulfonate, pH 4.6) is compatible with post-incubation sample analysis . CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways.

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